molecular formula C13H12N2O2S B3053226 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene CAS No. 52143-73-4

2-Amino-4-(p-methylphenylthio)-1-nitrobenzene

Cat. No.: B3053226
CAS No.: 52143-73-4
M. Wt: 260.31 g/mol
InChI Key: SRMIYTDFWDHSCC-UHFFFAOYSA-N
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Description

2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is an organic compound that features both amino and nitro functional groups attached to a benzene ring, along with a p-methylphenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene typically involves a multi-step process:

    Nitration: The starting material, 4-(p-methylphenylthio)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.

    Amination: The nitro compound is then subjected to reduction, often using a reducing agent such as iron powder in the presence of hydrochloric acid, to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(p-methylphenylthio)-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Halogenated derivatives at ortho or para positions.

Scientific Research Applications

2-Amino-4-(p-methylphenylthio)-1-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of amino and nitro groups on biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions, influencing the activity of the target molecules. The p-methylphenylthio group can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene
  • 2-Amino-4-(p-methylphenylthio)-1-nitrosobenzene
  • 2-Amino-4-(p-methylphenylthio)-1-chlorobenzene

Uniqueness

This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. The p-methylphenylthio substituent further enhances its properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-2-4-10(5-3-9)18-11-6-7-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMIYTDFWDHSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606084
Record name 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52143-73-4
Record name 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2.5 g. 2-amino-4-chloro-1-nitrobenzene, 3.6 g. p-thiocresol, 4.2 g. potassium carbonate in 20 ml. dimethylformamide is stirred overnight at room temperature, then poured into water. The crude product, recrystallized from methanol, gives 2-amino-4-(p-methylphenylthio)-1-nitrobenzene.
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Synthesis routes and methods II

Procedure details

A mixture of 4.1 g. potassium carbonate, 3.7 g. p-thiocresol and 5.1 g. 2-amino-4-chloro-1-nitrobenzene in 20 ml. dimethylformamide is stirred under nitrogen for 20 hours at 20°-25°C, water is added and the product filtered off. Recrystallization from methanol gives 2-amino-4-(p-methylphenylthio)-1-nitrobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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